molecular formula C17H18ClNOS B2844832 N-(2-((4-Chlorophenyl)sulfanyl)ethyl)-2-(3-methylphenyl)acetamide CAS No. 338399-86-3

N-(2-((4-Chlorophenyl)sulfanyl)ethyl)-2-(3-methylphenyl)acetamide

Cat. No. B2844832
CAS RN: 338399-86-3
M. Wt: 319.85
InChI Key: PNANLBYTBDHSJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-((4-Chlorophenyl)sulfanyl)ethyl)-2-(3-methylphenyl)acetamide, also known as CM235, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties.

Mechanism of Action

The mechanism of action of N-(2-((4-Chlorophenyl)sulfanyl)ethyl)-2-(3-methylphenyl)acetamide is not fully understood, but it is believed to involve the modulation of various signaling pathways and ion channels. In cancer cells, N-(2-((4-Chlorophenyl)sulfanyl)ethyl)-2-(3-methylphenyl)acetamide has been shown to induce apoptosis by activating the caspase pathway and inhibiting the Akt/mTOR pathway. In neurons, N-(2-((4-Chlorophenyl)sulfanyl)ethyl)-2-(3-methylphenyl)acetamide has been found to reduce oxidative stress and inflammation by modulating the activity of various enzymes and transcription factors. In pain management, N-(2-((4-Chlorophenyl)sulfanyl)ethyl)-2-(3-methylphenyl)acetamide has been shown to modulate the activity of TRPV1 and Nav1.7 ion channels, which are involved in pain signaling.
Biochemical and Physiological Effects:
N-(2-((4-Chlorophenyl)sulfanyl)ethyl)-2-(3-methylphenyl)acetamide has been shown to have various biochemical and physiological effects, depending on the target tissue and cell type. In cancer cells, N-(2-((4-Chlorophenyl)sulfanyl)ethyl)-2-(3-methylphenyl)acetamide has been shown to induce apoptosis, inhibit cell proliferation, and reduce tumor growth. In neurons, N-(2-((4-Chlorophenyl)sulfanyl)ethyl)-2-(3-methylphenyl)acetamide has been found to reduce oxidative stress, inflammation, and cell death. In pain management, N-(2-((4-Chlorophenyl)sulfanyl)ethyl)-2-(3-methylphenyl)acetamide has been shown to reduce pain sensitivity and improve pain management.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2-((4-Chlorophenyl)sulfanyl)ethyl)-2-(3-methylphenyl)acetamide in lab experiments is its potential therapeutic properties in various fields, including cancer research, neuroprotection, and pain management. However, one limitation of using N-(2-((4-Chlorophenyl)sulfanyl)ethyl)-2-(3-methylphenyl)acetamide is its low yield in the synthesis method, which can make it difficult to obtain sufficient quantities for experiments.

Future Directions

For N-(2-((4-Chlorophenyl)sulfanyl)ethyl)-2-(3-methylphenyl)acetamide research include further investigation of its mechanism of action, optimization of the synthesis method, and clinical trials to evaluate its potential therapeutic properties in humans.

Synthesis Methods

The synthesis of N-(2-((4-Chlorophenyl)sulfanyl)ethyl)-2-(3-methylphenyl)acetamide involves the reaction of 4-chlorothiophenol with 2-bromoethyl acetate, followed by the reaction of the resulting intermediate with 3-methylphenylmagnesium bromide. The final product is obtained through the reaction of the intermediate with acetamide. The yield of this synthesis method is reported to be around 50%.

Scientific Research Applications

N-(2-((4-Chlorophenyl)sulfanyl)ethyl)-2-(3-methylphenyl)acetamide has been studied for its potential therapeutic properties in various fields, including cancer research, neuroprotection, and pain management. In cancer research, N-(2-((4-Chlorophenyl)sulfanyl)ethyl)-2-(3-methylphenyl)acetamide has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In neuroprotection, N-(2-((4-Chlorophenyl)sulfanyl)ethyl)-2-(3-methylphenyl)acetamide has been found to have a protective effect on neurons by reducing oxidative stress and inflammation. In pain management, N-(2-((4-Chlorophenyl)sulfanyl)ethyl)-2-(3-methylphenyl)acetamide has been shown to have analgesic properties by modulating the activity of certain ion channels.

properties

IUPAC Name

N-[2-(4-chlorophenyl)sulfanylethyl]-2-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNOS/c1-13-3-2-4-14(11-13)12-17(20)19-9-10-21-16-7-5-15(18)6-8-16/h2-8,11H,9-10,12H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNANLBYTBDHSJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)NCCSC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-((4-Chlorophenyl)sulfanyl)ethyl)-2-(3-methylphenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.